molecular formula C14H23BO2S B6148564 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1251848-80-2

2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6148564
CAS RN: 1251848-80-2
M. Wt: 266.2
InChI Key:
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Description

2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TBTTD) is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. TBTTD is a boron-based compound that has demonstrated interesting properties, such as its ability to form strong bonds with other molecules, and its ability to act as a catalyst for various reactions. TBTTD has been studied in a range of scientific disciplines, including chemistry, biology, and medicine.

Scientific Research Applications

2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential applications in a range of scientific disciplines. In chemistry, 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its ability to act as a catalyst for various reactions, including the synthesis of polymers and the formation of strong bonds with other molecules. In biology, 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential use as a drug delivery system, as well as its ability to interact with DNA and RNA. In medicine, 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential use as an anti-cancer agent, as well as its ability to inhibit the growth of certain viruses.

Mechanism of Action

The mechanism of action of 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not yet fully understood. However, it is believed that 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with various molecules, such as DNA and RNA, and acts as a catalyst for various reactions. It is also believed that 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may be able to form strong bonds with other molecules and act as a drug delivery system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not yet fully understood. However, it is believed that 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may have anti-cancer, antiviral, and anti-inflammatory properties. In addition, 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may be able to interact with DNA and RNA and may be able to inhibit the growth of certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments include its ability to act as a catalyst for various reactions, its ability to form strong bonds with other molecules, and its potential use as a drug delivery system. However, there are some limitations to using 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments, such as its potential toxicity and the fact that its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for research on 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery systems. In addition, further studies could be conducted to explore the potential toxicity of 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and to develop methods to improve its efficacy as a drug delivery system. Finally, further research could be conducted to explore the potential of 2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as an anti-cancer agent and its potential use in the treatment of various diseases.

Synthesis Methods

2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized via a process known as the 1,3-dioxaborolane-catalyzed reaction. This reaction involves the reaction of a boron-containing starting material, such as 2-tert-butylthiophen-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), with a nucleophilic reagent such as an alkyl halide or an alkyl sulfonate. The reaction proceeds through a series of steps, including the formation of a boron-containing intermediate, the addition of the nucleophile, and the deprotonation of the intermediate to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the Suzuki-Miyaura cross-coupling reaction between 5-tert-butyl-2-bromothiophene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.", "Starting Materials": [ "5-tert-butyl-2-bromothiophene", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium(II) acetate", "Phosphine ligand", "Base", "Solvent" ], "Reaction": [ "Step 1: Dissolve 5-tert-butyl-2-bromothiophene (1.0 equiv), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), Palladium(II) acetate (0.05 equiv), and phosphine ligand (0.1 equiv) in a solvent such as DMF or DMSO.", "Step 2: Add a base such as potassium carbonate or sodium carbonate to the reaction mixture.", "Step 3: Heat the reaction mixture to 80-100°C under an inert atmosphere for 12-24 hours.", "Step 4: Cool the reaction mixture to room temperature and filter off any solids.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] }

CAS RN

1251848-80-2

Product Name

2-(5-tert-butylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C14H23BO2S

Molecular Weight

266.2

Purity

95

Origin of Product

United States

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